molecular formula C14H10BrFO3 B6360569 3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid CAS No. 743467-23-4

3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid

Cat. No. B6360569
CAS RN: 743467-23-4
M. Wt: 325.13 g/mol
InChI Key: LWBFGBUGEGNQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid is a chemical compound with the molecular formula C₁₄H₁₂O₃ . Its average mass is approximately 228.24 Da . The compound consists of a benzoic acid core with a bromine atom at position 6 and a fluorine atom at position 2. The benzyloxy group is attached to the benzene ring, providing additional functionality .


Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the boronic acid coupling reaction , specifically the Suzuki–Miyaura coupling . In this process, a boronic acid derivative (such as 3-(benzyloxy)phenylboronic acid) reacts with a brominated or fluorinated aryl halide in the presence of a palladium catalyst. The reaction proceeds under mild conditions and yields the desired product .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with substituents. The benzyloxy group (C₆H₅CH₂O) is attached to one of the carbon atoms, while the bromine and fluorine atoms occupy specific positions on the ring. The overall geometry and bond angles play a crucial role in its reactivity and interactions with other molecules .

Scientific Research Applications

3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid is widely used in scientific research due to its versatile nature. It has been used in a variety of biochemical and physiological studies. This compound has been used as a substrate in enzyme assays and as an inhibitor of various enzymes. It has also been used in studies of protein-protein interactions and as a tool to study the structure and function of proteins. In addition, this compound has been used in studies of cell signaling pathways and in studies of the effects of drugs on cells.

Advantages and Limitations for Lab Experiments

The use of 3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of biochemical and physiological studies. In addition, this compound is relatively inexpensive and can be synthesized using a variety of methods. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound can be toxic if not handled properly, and it can also be difficult to synthesize in large quantities.

Future Directions

The use of 3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid in scientific research is still in its early stages, and there are many potential future directions for this compound. One potential future direction is the use of this compound in drug development. This compound has been used as an intermediate in drug synthesis, and it could be used to develop new drugs that target specific enzymes or proteins. In addition, this compound could be used to study the structure and function of proteins and to develop new methods for drug delivery. Finally, this compound could be used to study the effects of drugs on cells and to develop new treatments for various diseases.

Synthesis Methods

3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid can be synthesized using a variety of methods. The most common method is the Grignard reaction, which involves the reaction of a Grignard reagent with a halogenated aromatic compound. The Grignard reagent is usually prepared by the reaction of an alkyl halide with magnesium in an ether solvent. The halogenated aromatic compound is usually bromo-2-fluorobenzoic acid. The reaction between the Grignard reagent and the halogenated aromatic compound yields this compound. Other methods for the synthesis of this compound include the Wittig reaction, the Mitsunobu reaction, and the Suzuki coupling reaction.

properties

IUPAC Name

6-bromo-2-fluoro-3-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBFGBUGEGNQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.